4-Trifluoromethoxy Substituent Confers Superior Potency on sEH and FAAH Compared to 4-Fluoro and 4-Chloro Analogs
In a direct head-to-head comparison of t-TUCB analogs, the 4-trifluoromethoxy substituent exhibited the highest potency against both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Potency increased as a function of the size and hydrophobicity of the para substituent . Specifically, the 4-trifluoromethoxy group (present in the target compound's derived inhibitor t-TUCB) outperformed the 4-fluorophenyl (A-2) and 4-chlorophenyl (A-26) modifications, with the latter two showing reduced potency. The unsubstituted ring (A-3) and cyclohexane (A-4) modifications resulted in a complete loss of activity against FAAH.
| Evidence Dimension | Relative inhibitory potency on sEH and FAAH enzymes |
|---|---|
| Target Compound Data | 4-Trifluoromethoxy group: Most potent on both sEH and FAAH |
| Comparator Or Baseline | 4-Fluorophenyl (A-2), 4-Chlorophenyl (A-26), unsubstituted ring (A-3), cyclohexane (A-4) |
| Quantified Difference | 4-Trifluoromethoxy > 4-Fluorophenyl ≈ 4-Chlorophenyl > unsubstituted ring (inactive) ≈ cyclohexane (inactive) |
| Conditions | In vitro enzyme inhibition assays; t-TUCB analog series |
Why This Matters
This demonstrates that the -OCF₃ group is not merely a generic hydrophobic moiety but provides optimal electronic and steric properties for engagement with specific enzyme active sites, directly impacting the success of inhibitor development programs.
